REACTION_SMILES
|
[CH3:17][S:18]([CH3:19])=[O:20].[CH3:3][C:4]1([CH3:16])[O:5][c:6]2[cH:7][cH:8][n:9][cH:10][c:11]2[CH:12]([OH:15])[CH:13]1[Br:14].[H-:2].[Na+:1]>>[CH3:3][C:4]1([CH3:16])[O:5][c:6]2[cH:7][cH:8][n:9][cH:10][c:11]2[CH:12]2[CH:13]1[O:15]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
CC1(C)Oc2ccncc2C(O)C1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Oc2ccncc2C(O)C1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)Oc2ccncc2C2OC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |